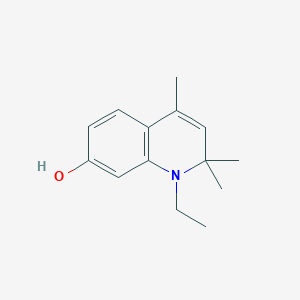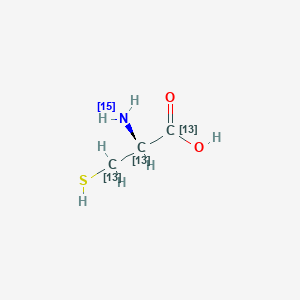
4-Hydroxy-2-(phenylmethyl)isoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(phenylmethyl)isoquinolinium is a chemical compound with the molecular formula C16H14ClNO. It is an impurity of 1-Phenyl-2,3-dihydroisoquinolin-4(1H)-one Hydrochloride, which is a useful synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide. These metabolites are related to Solifenacin, a muscarinic M3 receptor antagonist used in the treatment of urinary incontinence.
Preparation Methods
The synthesis of isoquinoline and its derivatives, including 4-Hydroxy-2-(phenylmethyl)isoquinolinium, has been extensively studied. Traditional methods involve the use of metal catalysts or catalyst-free processes in water . One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions . Industrial production methods often involve the use of environmentally friendly catalysts and conditions to minimize waste and improve yield .
Chemical Reactions Analysis
4-Hydroxy-2-(phenylmethyl)isoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols . Major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Hydroxy-2-(phenylmethyl)isoquinolinium has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of drugs like Solifenacin, which is used to treat urinary incontinence. Additionally, its derivatives have shown potential in the development of anti-cancer and anti-malarial drugs . In the industry, it is used in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(phenylmethyl)isoquinolinium involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it can interact with various enzymes and receptors in the body . For example, its related compound, Solifenacin, acts as a muscarinic M3 receptor antagonist, inhibiting the action of acetylcholine on smooth muscle cells in the bladder, thereby reducing urinary incontinence. The exact molecular targets and pathways of this compound itself are still under investigation .
Comparison with Similar Compounds
4-Hydroxy-2-(phenylmethyl)isoquinolinium can be compared with other similar compounds such as 4-hydroxy-2-quinolones and other isoquinoline derivatives . These compounds share similar structural features and chemical properties but differ in their biological activities and applications . For instance, 4-hydroxy-2-quinolones are known for their anti-bacterial and anti-malarial properties, while isoquinoline derivatives are more commonly used in the synthesis of pharmaceuticals and dyes . The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Solifenacin and its metabolites.
Properties
CAS No. |
438564-84-2 |
|---|---|
Molecular Formula |
C₁₆H₁₄ClNO |
Molecular Weight |
271.74 |
Synonyms |
N-Benzyl-4-hydroxyisoquinolinium Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B1144975.png)


![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)
